2-(tert-Butyl)-5-fluoro-1H-indole
Description
Historical Context and Significance of Indole (B1671886) Derivatives in Chemical Sciences
The indole ring system, a fused bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, holds a storied position in the annals of chemical sciences. wikipedia.orgirjmets.com Its journey began with the investigation of the dye indigo, leading to the first synthesis of indole from oxindole (B195798) by Adolf von Baeyer in 1866. wikipedia.orgpcbiochemres.com This pivotal discovery laid the groundwork for over a century of research into the rich and diverse chemistry of indole and its derivatives. irjmets.com
Throughout the late 19th and early 20th centuries, the significance of the indole scaffold expanded beyond the realm of dyes as it was identified as the core structural motif in a vast array of naturally occurring and biologically important molecules. wikipedia.orgirjmets.comcreative-proteomics.com Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, all of which underscore the fundamental role of the indole nucleus in biochemistry and human physiology. irjmets.comnih.govpcbiochemres.com The development of synthetic methodologies, most notably the Fischer indole synthesis in 1883, further catalyzed the exploration of this versatile heterocycle, enabling the preparation of a wide range of substituted indoles. wikipedia.orgirjmets.com This has allowed for extensive investigation into their chemical reactivity and biological activities, solidifying the indole scaffold as a cornerstone of modern medicinal chemistry and drug discovery. pcbiochemres.comnih.gov
Overview of Substituted Indole Systems in Contemporary Research
In contemporary chemical research, substituted indole systems continue to be a focal point of investigation due to their remarkable versatility and broad spectrum of applications. nih.govresearchgate.net The strategic placement of various substituents on the indole ring can profoundly influence its electronic properties, steric profile, and ultimately, its biological activity. nih.gov This has led to the development of a vast library of indole derivatives with tailored properties for specific applications.
Researchers are actively exploring novel synthetic routes to access diverse substitution patterns on the indole core, including multi-component reactions and catalytic C-H functionalization. researchgate.netrsc.org These methods offer efficient pathways to complex indole-containing molecules. The introduction of different functional groups at various positions of the indole ring, such as alkyl, aryl, halogen, and nitro groups, has been shown to modulate the compound's pharmacological profile. mdpi.comontosight.ai For instance, substitutions at the C2, C3, C5, and C7 positions are common strategies to enhance biological efficacy. rsc.orgmdpi.com This ongoing research continues to uncover new facets of indole chemistry and expand the therapeutic potential of this privileged scaffold. pcbiochemres.com
Rationale for Investigating 2-(tert-Butyl)-5-fluoro-1H-indole within the Indole Class
The specific compound, this compound, presents a compelling case for focused investigation within the broader class of indole derivatives. The rationale for its study stems from the unique combination of its substituents, each contributing distinct and potentially synergistic properties.
The tert-butyl group at the 2-position introduces significant steric bulk, which can influence the molecule's conformation and its interactions with biological targets. This large, lipophilic group can also enhance the compound's metabolic stability.
The fluorine atom at the 5-position is a particularly noteworthy feature. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and biological properties. tandfonline.comrsc.org Fluorine's high electronegativity can alter the electronic distribution within the indole ring system, potentially influencing its reactivity and binding affinities. tandfonline.com Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a compound. tandfonline.comrsc.org The growing interest in fluorinated indoles for applications in drug discovery and materials science further underscores the importance of studying this specific derivative. researchgate.netmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-5-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBYUBGAKSMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Tert Butyl 5 Fluoro 1h Indole and Its Analogues
Direct Synthetic Routes to 2-(tert-Butyl)-5-fluoro-1H-indole
The construction of the this compound core can be achieved through several classical and modern indole (B1671886) syntheses. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.
Fischer Indole Synthesis and its Adaptations for Fluoro-Substituted Systems
The Fischer indole synthesis is a robust and widely used method for indole formation, involving the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in For the synthesis of this compound, the key intermediate is the hydrazone formed from 4-fluorophenylhydrazine and pivalaldehyde (2,2-dimethylpropanal) or a related tert-butyl ketone.
The general pathway involves the reaction of 4-fluorophenylhydrazine with the ketone, typically in an acidic medium like acetic acid or with a Lewis acid catalyst such as zinc chloride or polyphosphoric acid (PPA), to promote the tandfonline.comtandfonline.com-sigmatropic rearrangement and subsequent cyclization. bhu.ac.inrsc.org The presence of the fluorine atom on the phenyl ring can influence the electronic properties and reactivity of the hydrazine, potentially requiring adjustments to the catalyst or reaction temperature to achieve optimal yields. diva-portal.org
Table 1: Representative Fischer Indole Synthesis Conditions
| Starting Materials | Catalyst/Acid | Solvent | Temperature | Product | Reference |
| 4-Fluorophenylhydrazine, Pivalaldehyde | Polyphosphoric Acid (PPA) | - | High Temperature | This compound | rsc.org |
| 4-Fluorophenylhydrazine, Ethyl pyruvate | Acid Catalyst | Ethanol (B145695) | Reflux | Ethyl 5-fluoroindole-2-carboxylate | diva-portal.org |
This table presents a generalized representation of the Fischer Indole Synthesis. Specific yields and detailed conditions can vary based on the exact reagents and scale of the reaction.
Sugasawa Indole Synthesis Applications
The Sugasawa indole synthesis offers an alternative route that avoids the sometimes harsh conditions of the Fischer method. This synthesis involves the ortho-acylation of an aniline (B41778) derivative with a nitrile, followed by reductive cyclization. chem-station.com To synthesize the target compound, 4-fluoroaniline (B128567) would be the starting material.
The process typically employs a dual Lewis acid system, such as boron trichloride (B1173362) (BCl3) and aluminum trichloride (AlCl3), to facilitate the Friedel-Crafts-type acylation of 4-fluoroaniline with pivalonitrile (tert-butyl cyanide). chem-station.comresearchgate.net The resulting α-amino ketone intermediate is then reductively cyclized, often using a reducing agent like sodium borohydride, to yield the indole ring. researchgate.net This method is particularly useful for preparing indoles that might be sensitive to strong protic acids.
Bischler Indole Synthesis Approaches
The Bischler indole synthesis involves the reaction of an arylamine with an α-haloketone, followed by an acid-catalyzed cyclization. wikipedia.orgresearchgate.net For the synthesis of this compound, this would entail the reaction of 4-fluoroaniline with an α-halo ketone bearing a tert-butyl group, for example, 1-bromo-3,3-dimethyl-2-butanone. nih.gov
The initial step is the N-alkylation of 4-fluoroaniline by the α-haloketone to form an α-arylamino ketone intermediate. Subsequent treatment with a strong acid induces cyclization onto the electron-rich aromatic ring. researchgate.net However, this method can sometimes lead to mixtures of regioisomers and requires careful control of reaction conditions, especially with sterically hindered ketones. wikipedia.orgnih.gov
Leimgruber-Batcho Indole Synthesis Derivatives
The Leimgruber-Batcho indole synthesis is a highly versatile and popular method, particularly in industrial settings, due to its high yields and use of readily available starting materials. wikipedia.org The synthesis commences with an o-nitrotoluene derivative. For the target molecule, the starting material would be 4-fluoro-2-nitrotoluene.
The key steps involve the condensation of the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine, to form a β-nitroenamine. wikipedia.orgresearchgate.net This intermediate, which is often a vividly colored compound, is then subjected to reductive cyclization. wikipedia.org Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid, to afford the final indole product. diva-portal.orgwikipedia.org This method's mild conditions and high functional group tolerance make it an attractive option for producing substituted indoles.
Advanced Functionalization and Derivatization Strategies
Once the this compound core is synthesized, further modifications can be made to explore its chemical space. The indole nitrogen (N-1) is a common site for such functionalization.
N-Alkylation and Acylation Reactions at the Indole Nitrogen (N-1)
The N-H proton of the indole ring can be readily substituted through alkylation or acylation reactions. These modifications can significantly alter the molecule's biological activity and pharmacokinetic profile.
N-Alkylation: The N-alkylation of indoles is typically achieved by first deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH). organic-chemistry.orgresearchgate.net The resulting indolide anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or another electrophile to form the N-alkylated product. organic-chemistry.orgresearchgate.net The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can influence the reaction rate and efficiency.
N-Acylation: N-acylation introduces a carbonyl group to the indole nitrogen, forming an N-acylindole. This is generally accomplished by reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base. researchgate.netbeilstein-journals.org Common bases for this transformation include pyridine, triethylamine (B128534) (Et3N), or 4-(dimethylamino)pyridine (DMAP). nih.gov The reaction is often performed in an aprotic solvent like dichloromethane (B109758) (DCM) or THF. nih.gov Thioesters have also been reported as effective acyl sources for the N-acylation of indoles under mild conditions. beilstein-journals.org
Table 2: Representative N-Functionalization Reactions for Indole Scaffolds
| Reaction Type | Reagents | Base | Solvent | Product Type | Reference |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH | DMF | N-Alkyl Indole | organic-chemistry.org |
| N-Alkylation | Alcohol, TsCl | - | - | N-Alkyl Indole | organic-chemistry.org |
| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | DMAP/Et₃N | DCM | N-Acyl Indole | nih.gov |
| N-Acylation | Thioester | Boc₂O, DMAP | - | N-Acyl Indole | researchgate.netbeilstein-journals.org |
This table summarizes general conditions for N-functionalization applicable to the this compound scaffold based on known indole chemistry.
Regioselective C-H Functionalization at C-2 and C-3
The functionalization of the indole core at the C-2 and C-3 positions is a key area of research, as the properties of the resulting molecules are highly dependent on the substitution pattern. While the C-3 position is inherently more electron-rich and thus more susceptible to electrophilic substitution, achieving C-2 selectivity often requires specific directing groups or reaction conditions. rsc.orgrsc.org The presence of a bulky tert-butyl group at the C-2 position, as in this compound, directs further functionalization primarily to the C-3 position. However, various methods have been developed to achieve regioselective C-H functionalization at both positions for a range of indole substrates.
Cyclobutenylation via Transition-Metal-Free Cascades
A novel approach for the C-2 functionalization of indoles is the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles through a transition-metal-free, one-pot cyclobutenylation/deprotection cascade. rsc.orgrsc.org This method utilizes readily available N-Boc protected indoles, which are treated with n-butyllithium followed by the addition of cyclobutanone. rsc.org This process is notable for its mild conditions and avoidance of transition metals, aligning with green chemistry principles.
The reaction proceeds through a plausible mechanism involving the transfer of the Boc-group from the indole nitrogen to an intermediate alkoxide. scispace.com This strategy has been successfully applied to a range of substituted indoles. rsc.org Although the direct application to this compound is not explicitly detailed, the substrate scope includes various substituted indoles, suggesting its potential applicability. rsc.orgscispace.com
Table 1: Substrate Scope of Cyclobutenylation/Deprotection Cascade
| Indole Derivative (N-Boc protected) | Product Yield |
|---|---|
| 5-methoxy | 51% |
| 5-bromo | 44% |
| 5-chloro | 41% |
| 4-chloro | 36% |
| 7-methyl | 31% |
| 6-chloro | 28% |
| 5-fluoro | 25% |
Data sourced from Natho, P. et al. (2021). rsc.org
Halogenation Procedures, Including Fluorination and Chlorination
Halogenation of the indole nucleus is a critical transformation for introducing further functionality.
Fluorination: Direct fluorination of indoles can be challenging. Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles, which can then be treated with a base to yield monofluoroindoles. researchgate.net Various electrophilic fluorinating reagents like Selectfluor have been developed for chemical fluorination. researchgate.net For instance, 3,3-difluoro-2-oxindoles can be synthesized from isatin (B1672199) derivatives using DAST (diethylaminosulfur trifluoride). researchgate.net The use of Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) represents a newer, more stable deoxofluorinating agent. chinesechemsoc.orgacs.org
Chlorination: Chlorination of indoles can be achieved using reagents like tert-butyl hypochlorite. This reagent has been used for the synthesis of chlorinated oxindole (B195798) and indole derivatives. mdpi.com For example, ethyl 3-chloro-1H-indole-2-carboxylate has been synthesized using this method. mdpi.com The regioselectivity of halogenation on the indole ring is influenced by the substituents already present.
Introduction of Carbonitrile Moieties via Cross-Coupling Reactions
The introduction of a carbonitrile (cyano) group onto the indole scaffold is a valuable transformation, often serving as a precursor for other functional groups. researchgate.net Palladium-catalyzed cross-coupling reactions are among the most effective methods for this purpose. mdpi.com
The synthesis of 1H-indole-2-carbonitriles can be achieved from the corresponding 2-carboxamides by dehydration using reagents like phosphorus(V) oxychloride. mdpi.com The resulting 3-iodo-2-carbonitrile derivatives can then serve as precursors in various cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, to introduce a wide variety of substituents at the 3-position. mdpi.comnih.gov These methods have been used to create a library of di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.com
Table 2: Examples of Cross-Coupling Reactions for Indole-2-carbonitrile Synthesis
| Coupling Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira | 3-iodo-indole-2-carbonitrile, terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-alkynyl-indole-2-carbonitrile |
| Suzuki-Miyaura | 3-iodo-indole-2-carbonitrile, boronic acid | Pd(dba)₂, XantPhos, Cs₂CO₃ | 3-aryl/vinyl-indole-2-carbonitrile |
| Stille | 3-iodo-indole-2-carbonitrile, organostannane | Not specified | 3-organo-indole-2-carbonitrile |
| Heck | 3-iodo-indole-2-carbonitrile, alkene | Not specified | 3-alkenyl-indole-2-carbonitrile |
Information synthesized from Hrizi, A. et al. (2021). mdpi.com
Transformations of the tert-Butyl Substituent
Direct chemical transformations of the tert-butyl group at the C-2 position of an indole ring are not extensively reported in the literature, likely due to the high stability and steric hindrance of this alkyl group. The tert-butyl group is generally considered a robust substituent, resistant to many common reaction conditions. uni-regensburg.de
However, some studies on related structures provide insights. For instance, steric hindrance from bulky substituents like tert-butyl groups can influence the regioselectivity of other reactions on the indole ring. rsc.orgnih.gov In some contexts, the tert-butyl group is used as a directing group to achieve specific functionalization patterns on the indole core. nih.gov While direct modification of the tert-butyl group itself is uncommon, its presence significantly impacts the reactivity of the indole system. For example, in the synthesis of 2-(tert-butyl)benzo[cd]indole, the tert-butyl group is introduced via pivalonitrile and remains intact throughout the reaction sequence. uni-regensburg.de
Modifications and Substitutions on the Fluoro-Phenyl Ring
The fluoro-phenyl ring of this compound can undergo further modifications, primarily through electrophilic aromatic substitution. The fluorine atom at the C-5 position influences the regioselectivity of these reactions. Fluorine is an ortho-, para-directing deactivator.
The stability of the indole ring, particularly at the C-5 position, is crucial. Substitution with electron-withdrawing groups like fluorine can make the indole moiety more stable against oxidation. Research on 5-fluoroindoles has shown that substitution at this position increases the ionization potential of the indole, which can affect its electronic properties and interactions. rug.nlacs.org
In the synthesis of 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives, various halogenated indoles, including 5-fluoroindole (B109304), were used as starting materials for further functionalization on the nitrogen atom. mdpi.com Additionally, the synthesis of 1-(6-substituted-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives demonstrates that further substitutions can be introduced at the C-6 position of a 5-fluoroindole core. rjptonline.org These examples highlight that the fluoro-phenyl ring is amenable to further synthetic modifications.
Green Chemistry Approaches in Indole Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign methods for the synthesis of indoles and their derivatives. tandfonline.comopenmedicinalchemistryjournal.combenthamdirect.com These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. beilstein-journals.org
Key green chemistry strategies applied to indole synthesis include:
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. tandfonline.comtandfonline.com
Use of green solvents: Water and ionic liquids are increasingly used as environmentally friendly alternatives to volatile organic solvents. openmedicinalchemistryjournal.combeilstein-journals.org Reactions in water are particularly advantageous due to its low cost, non-toxicity, and non-flammability. openmedicinalchemistryjournal.com
Catalyst-free and solvent-free reactions: Conducting reactions without a catalyst or solvent represents an ideal green chemistry scenario, minimizing waste and simplifying purification. openmedicinalchemistryjournal.combeilstein-journals.org Visible light irradiation has been used to promote reactions under these conditions. openmedicinalchemistryjournal.com
Multicomponent reactions: These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps. openmedicinalchemistryjournal.combenthamdirect.com
These green methodologies are applicable to a wide range of indole derivatives and are being adopted in both academic and industrial settings to make the synthesis of these important compounds more sustainable. tandfonline.combenthamdirect.com
Chemoenzymatic Synthesis of Indole Derivatives
The integration of enzymatic catalysts into synthetic organic chemistry, a field known as chemoenzymatic synthesis, offers a powerful approach for the construction of complex molecules such as indole derivatives. This strategy leverages the high selectivity and efficiency of enzymes, often operating under mild reaction conditions, to overcome challenges associated with traditional chemical methods. While specific chemoenzymatic routes to this compound are not extensively documented, the principles and methodologies developed for other substituted indoles provide a clear framework for its potential synthesis and the synthesis of its analogues.
A prominent enzyme in the synthesis of indole derivatives is tryptophan synthase (TrpS) and its engineered variants. researchgate.net Tryptophan synthase, typically a heterodimeric complex of α and β subunits (TrpA and TrpB), catalyzes the final step in the biosynthesis of L-tryptophan from indole and L-serine. mdpi.com The β-subunit, TrpB, which is responsible for the C-C bond formation between indole and the amino acid side chain, has been a particular focus for protein engineering. nih.gov
Research has demonstrated the utility of TrpS and its isolated TrpB subunit in synthesizing a variety of L-tryptophan analogues from substituted indoles. acs.org For instance, engineered TrpB enzymes have been developed to exhibit standalone activity and a broader substrate scope, accepting various indole analogues to produce non-canonical amino acids. nih.gov One study showcased a three-enzyme system for producing indole-containing acyloin derivatives. This system utilized an engineered tryptophan synthase β-subunit variant (PfTrpB6), a commercial L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme (NzsH). mdpi.comnih.govug.edu.gh This cascade was shown to be effective for the biotransformation of fluorinated indoles, such as 4-fluoroindole (B1304775) and 5-fluoroindole, into their corresponding acyloin derivatives. mdpi.com
The chemoenzymatic synthesis of D-tryptophan derivatives has also been achieved through innovative one-pot biocatalytic processes. researchgate.netacs.orgdatapdf.commanchester.ac.uk One such process couples the synthesis of L-tryptophan derivatives by Salmonella enterica tryptophan synthase with a stereoinversion cascade. acs.orgmanchester.ac.uk This cascade employs an L-amino acid deaminase from Proteus myxofaciens and an engineered aminotransferase to convert the L-enantiomer into the D-enantiomer with high enantiomeric excess. researchgate.netacs.orgdatapdf.com This method has proven effective for a broad range of substituted indoles with both electron-donating and electron-withdrawing groups. acs.orgdatapdf.commanchester.ac.uk
Another versatile enzyme class for the modification of indole rings is the prenyltransferases. For example, the 4-dimethylallyltryptophan synthase FgaPT2 from Aspergillus fumigatus has been used for the chemoenzymatic synthesis of prenylated indole derivatives. nih.govrsc.org Studies on the substrate specificity of FgaPT2 revealed its ability to accept various indole derivatives, including those with methyl groups on the indole ring. nih.gov
The following tables summarize key findings from studies on the chemoenzymatic synthesis of indole derivatives, which could be conceptually applied to the synthesis of compounds like this compound.
Table 1: Enzymatic Systems for the Synthesis of Indole Derivatives
| Enzyme/System | Substrate(s) | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tryptophan Synthase (TrpS) | Substituted Indoles, L-Serine | Substituted L-Tryptophans | TrpS exhibits broad specificity for indole analogues. | researchgate.net |
| Engineered Tryptophan Synthase β-subunit (PfTrpB6), L-amino acid oxidase (LAAO), NzsH | 4-Fluoroindole, 5-Fluoroindole, L-Serine | 4-Fluoro-acyloin, 5-Fluoro-acyloin | A three-enzyme cascade successfully produces fluorinated indole-containing acyloins. | mdpi.com |
| Tryptophan Synthase, L-amino acid deaminase, Engineered D-alanine aminotransferase | Substituted Indoles, L-Serine | Substituted D-Tryptophans | A one-pot system enables the synthesis of D-tryptophan derivatives with high enantiomeric excess. | researchgate.netacs.orgdatapdf.com |
Table 2: Substrate Scope of Selected Chemoenzymatic Reactions for Indole Derivatives
| Enzyme | Substrate Class | Example Substrates Accepted | Example Products | Reference(s) |
|---|---|---|---|---|
| Engineered TrpB | Indole Analogues | Oxindoles, Azulene, Nitroalkanes | β-Substituted Amino Acids | nih.gov |
| FgaPT2 | Methylated Tryptophans | 5-Methyltryptophan, 6-Methyltryptophan, 7-Methyltryptophan | Prenylated Methyltryptophans | nih.gov |
| Tryptophan Synthase Cascade | Substituted Indoles | Indoles with electron-donating or -withdrawing groups | D-Tryptophan derivatives | acs.orgdatapdf.com |
The development of these chemoenzymatic strategies highlights the potential for producing a wide array of functionalized indole compounds. By selecting appropriate enzymes and engineering them for desired activities and substrate specificities, it is conceivable that efficient synthetic routes to complex targets like this compound and its analogues can be established.
Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl 5 Fluoro 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Spectral Analysis
Proton NMR spectroscopy of 2-(tert-Butyl)-5-fluoro-1H-indole and its derivatives reveals characteristic signals that can be assigned to specific protons in the molecule. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the effects of the electron-donating tert-butyl group and the electron-withdrawing fluorine atom.
For instance, in a related compound, tert-butyl 1H-indole-1-carboxylate, the protons of the indole (B1671886) ring appear at distinct chemical shifts: δ 8.13 (d, 1H), 7.57 (d, 1H), 7.54 (d, 1H), 7.32-7.29 (m, 1H), 7.22-7.18 (m, 1H), and 6.55 (d, 1H). ias.ac.in The tert-butyl group protons typically appear as a sharp singlet at around δ 1.66. ias.ac.in In this compound, the fluorine atom at the C5 position would further influence the chemical shifts and coupling patterns of the aromatic protons, particularly H4, H6, and H7, due to through-space and through-bond couplings.
Table 1: Representative ¹H NMR Chemical Shifts for Indole Derivatives
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| tert-Butyl 1H-indole-1-carboxylate | H-7 | 8.13 (d) |
| H-2 | 7.57 (d) | |
| H-4 | 7.54 (d) | |
| H-5 | 7.32-7.29 (m) | |
| H-6 | 7.22-7.18 (m) | |
| H-3 | 6.55 (d) | |
| tert-butyl | 1.66 (s) |
Data sourced from a study on the synthesis of 1-carbonyl-1H-indoles. ias.ac.in
Carbon-13 NMR (¹³C NMR) Spectral Analysis
Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the hybridization and the nature of the attached atoms.
In a similar indole structure, tert-butyl 1H-indole-1-carboxylate, the carbon signals are observed at δ 149.6, 134.9, 130.3, 125.6, 123.9, 122.5, 120.7, 114.9, 107.0, 83.5, and 28.0. ias.ac.in For this compound, the carbon directly bonded to the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant (¹JCF), and other nearby carbons will show smaller couplings (²JCF, ³JCF). mdpi.com The chemical shift of C5 is also significantly affected by the high electronegativity of fluorine. libretexts.org The carbons of the tert-butyl group typically appear in the aliphatic region of the spectrum. nanalysis.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Indole Derivatives
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aliphatic (e.g., tert-butyl) | 10-40 |
| C-O, C-X (X = halogen) | 50-70 |
| Alkene, Aromatic | 110-150 |
| C=O (in derivatives) | 170-220 |
General ranges based on established principles of ¹³C NMR spectroscopy. bhu.ac.inoregonstate.edu
Fluorine-19 NMR (¹⁹F NMR) as a Structural Probe
Fluorine-19 NMR is a highly sensitive technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. ed.ac.ukacs.org The chemical shift of the fluorine atom in this compound provides a direct probe of its local electronic environment. beilstein-journals.orgnih.gov
The ¹⁹F NMR spectrum of a 5-fluoroindole (B109304) derivative typically shows a single resonance, and its chemical shift can be influenced by solvent effects and interactions with other molecules. nih.gov This makes ¹⁹F NMR a valuable tool for studying protein-ligand interactions where a fluorinated molecule like this compound might be involved. beilstein-journals.orgrsc.org Furthermore, coupling between the ¹⁹F nucleus and nearby protons and carbons can be observed in ¹H and ¹³C NMR spectra, providing additional structural information. researchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. ipb.pt
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. science.gov For this compound, COSY would help identify adjacent protons on the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This allows for the direct assignment of protonated carbons in the molecule. creative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. science.gov This is crucial for determining the three-dimensional structure and conformation of the molecule, for instance, the spatial relationship between the tert-butyl group and the indole ring protons.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. semanticscholar.orgrsc.org For this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₄FN) by comparing the experimentally measured mass to the calculated exact mass. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.orgacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of synthetic compounds like this compound, providing crucial information on purity and structural identity. In a typical analysis, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is coupled to a mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer. rsc.orglcms.czfrontiersin.org
For indole derivatives, chromatographic separation is commonly achieved using a reversed-phase column, such as a C18 column. rsc.org A gradient elution method is often employed, starting with a high polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. rsc.orglcms.cz This process separates the target compound from impurities, starting materials, and side products.
Following separation, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive ion mode. rsc.orgclinicaterapeutica.it The ESI process generates protonated molecules [M+H]⁺. For this compound (molecular formula C₁₂H₁₄FN), the expected exact mass of the neutral molecule is 191.1110 g/mol . In an LC-MS analysis, it would be identified by its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 192.1188. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov
Further structural confirmation can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions, providing a structural fingerprint of the molecule. ug.edu.gh The purity of the sample is determined by integrating the peak area of the target compound in the chromatogram relative to the total area of all observed peaks.
| Parameter | Typical Value/Condition |
|---|---|
| LC System | UHPLC or HPLC |
| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution | Gradient |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Expected Ion [M+H]⁺ (m/z) | ~192.12 |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the indole ring, the tert-butyl group, and the carbon-fluorine bond.
The N-H stretch of the indole ring is a key diagnostic peak, typically appearing as a sharp to moderately broad band in the region of 3500-3400 cm⁻¹. smolecule.com The C-H stretching vibrations of the bulky tert-butyl group would be observed in the 3000-2850 cm⁻¹ range. smolecule.com Aromatic C-H stretching from the indole ring appears at higher wavenumbers, typically above 3000 cm⁻¹.
The aromatic C=C stretching vibrations within the indole ring system give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. smolecule.com The C-F stretching vibration for a fluoroaromatic compound typically produces a strong absorption band in the 1250-1000 cm⁻¹ range. Other characteristic peaks include C-H bending vibrations for the tert-butyl group and in-plane and out-of-plane bending for the aromatic C-H bonds. The specific positions of these bands provide a unique spectral fingerprint for the molecule. thermofisher.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | 3500 - 3400 | Medium, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Variable |
| Alkyl C-H (tert-Butyl) | Stretch | 3000 - 2850 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-F | Stretch | 1250 - 1000 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. researchgate.net
The solid-state architecture of this compound is governed by a network of intermolecular interactions that dictate how the molecules pack together in the crystal lattice. The indole N-H group is a classic hydrogen bond donor and can form N-H···π interactions, where it donates to the electron-rich aromatic ring of a neighboring molecule. researchdata.edu.au
The fluorine atom at the 5-position can participate in weak C-H···F hydrogen bonds, acting as a hydrogen bond acceptor. Furthermore, π-π stacking interactions between the aromatic indole rings of adjacent molecules are a common packing motif in such compounds, often in a parallel-displaced or T-shaped arrangement. The aliphatic C-H bonds of the tert-butyl group can also act as weak donors in C-H···π interactions with the indole ring system. The interplay of these varied, relatively weak forces, along with steric effects from the tert-butyl group, determines the final, most stable crystal packing arrangement.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding / Weak H-Bond | N-H | π-system (Indole) | Formation of chains or dimers |
| Weak Hydrogen Bonding | Aromatic/Alkyl C-H | Fluorine (F) | Directional packing stabilization |
| π-π Stacking | Indole Ring | Indole Ring | Stabilization through aromatic system overlap |
| C-H···π Interaction | Alkyl C-H (tert-Butyl) | π-system (Indole) | Consolidation of packing structure |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore typically exhibits two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. acs.org
For this compound, the spectrum is influenced by both the tert-butyl and fluoro groups. The tert-butyl group at the 2-position is an electron-donating group, which generally causes a small bathochromic (red) shift of the absorption maxima. The fluorine atom at the 5-position has a dual electronic effect: it is electron-withdrawing through the sigma bond (inductive effect) but electron-donating through its lone pairs (resonance effect). In aromatic systems, the net effect of a fluorine substituent often leads to a modest bathochromic shift compared to the unsubstituted parent compound. nih.gov
Therefore, the UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, is expected to show its main absorption maxima at slightly longer wavelengths than unsubstituted indole (which absorbs around 270-280 nm). nih.gov
| Electronic Transition | Expected λmax Range (nm) | Influencing Factors |
|---|---|---|
| ¹Lₐ and ¹Lₑ | 275 - 295 | Combined bathochromic shifts from electron-donating tert-butyl group and fluoro substituent. acs.orgnih.gov |
Computational and Theoretical Investigations of 2 Tert Butyl 5 Fluoro 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric structure.
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it suitable for medium-sized organic molecules like substituted indoles. rsc.org DFT calculations are based on the principle that the total energy of a system is a functional of the electron density. niscpr.res.in The B3LYP hybrid functional is a commonly used method that has shown high accuracy for a wide range of organic molecules. niscpr.res.inniscpr.res.in
The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. rsc.orgresearchgate.net It is frequently used for initial geometry optimization and energy minimization to find the most stable three-dimensional conformation of a molecule. mdpi.comderpharmachemica.com For 2-(tert-Butyl)-5-fluoro-1H-indole, HF calculations would determine the precise bond lengths, bond angles, and dihedral angles, particularly the orientation of the sterically demanding tert-butyl group relative to the planar indole (B1671886) ring. Comparing HF results with those from DFT can provide a comprehensive understanding of the molecular structure. rsc.org
Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. rjpbcs.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. rjpbcs.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. acs.org A small energy gap implies that the molecule can be easily excited and is generally more reactive. nih.gov In fluorinated aromatic compounds, the high electronegativity of fluorine tends to lower both the HOMO and LUMO energy levels. oup.com For this compound, the interplay between the electron-donating tert-butyl group and the electron-withdrawing fluorine atom would fine-tune these energy levels.
Representative Data from FMO Analysis: While specific experimental or calculated values for this compound are not available, the following table illustrates typical data generated in an FMO analysis for substituted indoles. acs.orgnih.govresearchgate.net
| Parameter | Representative Value (eV) | Significance |
| EHOMO | -5.0 to -5.5 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity. |
| ELUMO | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
This table is illustrative and does not represent actual measured values for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. arxiv.org The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack.
Green regions represent neutral potential.
For this compound, an MEP analysis would likely show a negative potential (red) around the electronegative fluorine atom and potentially on the nitrogen atom of the pyrrole (B145914) ring, highlighting these as sites for electrophilic interaction. nih.govarxiv.org The area around the N-H proton would likely show a positive potential (blue), indicating its acidic nature. Such maps are crucial for predicting non-covalent interactions and molecular recognition patterns. researchgate.netresearchgate.net
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. pjsir.org This provides a quantitative measure of the electron distribution and the effects of substituents. arxiv.orgresearchgate.net
In this compound, a Mulliken charge analysis would quantify the electron-withdrawing effect of the fluorine atom, which would carry a significant negative partial charge. Conversely, the hydrogen atoms and the carbon atoms of the tert-butyl group would likely exhibit positive partial charges. arxiv.org This charge distribution is fundamental to understanding the molecule's dipole moment and how it interacts with other polar molecules and its environment.
Representative Mulliken Atomic Charges: The following table provides an example of the type of data obtained from a Mulliken charge analysis on a substituted indole.
| Atom | Representative Partial Charge (a.u.) |
| F (on C5) | -0.25 to -0.40 |
| N (of indole) | -0.30 to -0.50 |
| C (of tert-butyl) | +0.10 to +0.25 |
| H (on N1) | +0.20 to +0.35 |
This table is illustrative and does not represent actual calculated values for this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com These simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules in various environments, such as in solution or interacting with a biological target. dergipark.org.tr
For this compound, MD simulations could be used to:
Explore its conformational landscape, particularly the rotation of the tert-butyl group.
Simulate its interaction with a protein binding pocket, identifying key amino acid residues involved in binding and estimating the stability of the complex. tandfonline.comresearchgate.net
Analyze its behavior in a lipid bilayer to predict its membrane permeability.
Studies on similar fluorinated or substituted indole derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes and to understand the specific interactions that drive binding. dergipark.org.trresearchgate.net
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This is a cornerstone of modern drug discovery.
Docking algorithms explore numerous possible binding poses of the ligand within the target's binding site, scoring each pose based on a force field that estimates the binding affinity. For this compound, the docking simulations would likely predict that the bulky tert-butyl group occupies a hydrophobic pocket within the protein's binding site, stabilized by van der Waals forces. The planar indole ring is well-suited for fitting into flat, aromatic regions of a binding site.
Beyond predicting affinity, docking studies provide detailed hypotheses about the specific interactions that stabilize the ligand-protein complex. For this compound, key predicted interactions would include:
π-π Stacking: The aromatic indole ring can stack with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor to a suitable acceptor group on an amino acid side chain (e.g., the carbonyl oxygen of Aspartate or Glutamate) or the protein backbone.
Hydrophobic Interactions: The tert-butyl group is a key driver for binding in hydrophobic pockets lined with nonpolar amino acids such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).
Halogen Bonding: The fluorine atom can potentially form a halogen bond, a noncovalent interaction with an electron-rich atom like an oxygen or nitrogen, which can contribute to binding selectivity and affinity.
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Indole Ring | π-π Stacking | Phe, Tyr, Trp |
| Indole N-H | Hydrogen Bond (Donor) | Asp, Glu, Gln, Asn, Ser, Thr |
| tert-Butyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile, Pro, Met |
| Fluorine Atom | Halogen Bonding / Dipole Interactions | Backbone Carbonyls, Ser, Thr |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. uninsubria.itumweltbundesamt.de To build a QSAR model for indole derivatives, one would synthesize and test a library of related compounds, including this compound.
For each compound, numerical values known as "molecular descriptors" are calculated. These can include:
LogP: A measure of lipophilicity.
TPSA (Topological Polar Surface Area): Related to a molecule's ability to cross cell membranes. mdpi.com
Molecular Weight: The mass of the molecule.
Hydrogen Bond Donors/Acceptors: Counts of groups that can participate in hydrogen bonding.
A mathematical equation is then derived that links these descriptors to the measured biological activity (e.g., IC₅₀ value). nih.gov This model can then be used to predict the activity of new, unsynthesized indole derivatives and to understand which properties are most important for activity.
| Compound | R1 (Position 2) | R2 (Position 5) | LogP (calc.) | TPSA (Ų) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|---|---|
| 1 | -H | -H | 2.15 | 15.79 | 520 |
| 2 | -tert-Butyl | -H | 3.75 | 15.79 | 150 |
| 3 | -H | -F | 2.34 | 15.79 | 410 |
| 4 (Target) | -tert-Butyl | -F | 3.94 | 15.79 | 85 (Predicted) |
Computational Mechanistic Studies of Indole Reactions
Theoretical chemistry can be used to investigate the detailed step-by-step mechanisms of chemical reactions. For indoles, a common reaction is electrophilic substitution. Computational methods like DFT can be used to model the reaction pathway, for instance, the reaction of the indole with an electrophile. copernicus.orgresearchgate.net
These studies calculate the energies of reactants, transition states, and products. The calculations would show how the electron density of the indole ring is distributed. The electron-donating tert-butyl group at C2 would increase the electron density of the ring, while the electronegative fluorine at C5 would withdraw electron density. The primary site of electrophilic attack on the indole ring is typically the C3 position. Computational studies can confirm this by calculating the activation energy for attack at different positions, demonstrating that the transition state for C3 attack is the lowest in energy. This provides a fundamental understanding of the molecule's reactivity, which is essential for planning its synthesis and understanding its metabolic fate. bohrium.comchinesechemsoc.org
Future Research Directions and Unaddressed Research Gaps
Development of Novel and Efficient Synthetic Routes
While classical methods for indole (B1671886) synthesis like the Fischer, Bartoli, and Madelung syntheses provide foundational routes, they often suffer from harsh conditions, limited substrate scope, and low yields for highly substituted indoles. rsc.org Research into the synthesis of complex indoles is ongoing, with a focus on improving efficiency and scalability for pharmaceutical applications. acs.org The synthesis of 2-(tert-Butyl)-5-fluoro-1H-indole is not widely documented, creating a significant research gap. Future efforts should focus on developing robust, high-yield, and scalable synthetic pathways.
Key areas for exploration include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Methods like Larock, Suzuki, and Buchwald-Hartwig couplings could be adapted. For instance, a Larock annulation using a suitably substituted aniline (B41778) and a tert-butyl-containing alkyne could provide a direct route.
C-H Activation/Functionalization: Direct C-H functionalization of a 5-fluoroindole (B109304) core with a tert-butyl source would represent a highly atom-economical approach, minimizing pre-functionalization steps.
Flow Chemistry and Process Optimization: Migrating optimized batch syntheses to continuous flow systems could enhance safety, reproducibility, and scalability, which are critical for potential pharmaceutical development. nih.gov
A comparative analysis of potential synthetic strategies is proposed below.
| Synthetic Strategy | Potential Starting Materials | Research Goal |
| Modified Fischer Indole Synthesis | 4-Fluoroaniline (B128567), Pivalaldehyde (or its hydrazone) | Investigate catalyst systems (e.g., Lewis acids, solid acids) to improve yields and regioselectivity for this sterically hindered substrate. |
| Larock Indole Synthesis | 2-Bromo-4-fluoroaniline, 3,3-Dimethyl-1-butyne | Optimize palladium catalyst, ligand, and base to overcome steric hindrance from the tert-butyl group and achieve high cyclization efficiency. |
| Direct C-H tert-Butylation | 5-Fluoro-1H-indole | Screen radical initiators or photocatalytic systems for the direct introduction of the tert-butyl group at the C2 position, maximizing atom economy. |
Advanced Computational Predictions and Experimental Validation
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. researchgate.net For this compound, a thorough in silico characterization is currently lacking. Future research should employ advanced computational models to build a comprehensive profile of the molecule, which must then be validated through empirical spectroscopic analysis.
Computational Predictions:
Density Functional Theory (DFT): DFT calculations can predict optimized molecular geometry, bond lengths, bond angles, and electronic properties such as the HOMO-LUMO energy gap, which is crucial for understanding its reactivity and electronic transitions. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can characterize the nature of chemical bonds, including the C-F bond and potential non-covalent interactions, providing deeper insight into molecular stability.
Spectroscopic Simulations: Simulating ¹H NMR, ¹³C NMR, and FT-IR spectra can aid in the interpretation of experimental data and confirm the chemical structure. researchgate.net
Experimental Validation: The predicted parameters must be rigorously compared with experimental data obtained from synthesized and purified samples of this compound.
| Computational Method | Property to Predict | Experimental Validation Technique |
| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized geometry, bond parameters, dipole moment | X-ray Crystallography (if suitable crystals can be grown) |
| TD-DFT | UV-Vis absorption maxima (λmax) | UV-Vis Spectroscopy |
| GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C NMR chemical shifts | ¹H NMR and ¹³C NMR Spectroscopy |
| DFT Frequency Analysis | Vibrational frequencies (wavenumbers) | FT-IR and FT-Raman Spectroscopy |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The indole scaffold is a versatile pharmacophore found in drugs with diverse activities, including anti-inflammatory, anticancer, and antiviral effects. researchgate.netsci-hub.serjpn.org The presence of fluorine and a tert-butyl group in this compound suggests it may have unique biological activities. However, its pharmacological profile remains unexplored.
A critical future direction is to perform broad-based biological screening to identify potential therapeutic applications.
High-Throughput Screening (HTS): The compound should be screened against large libraries of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in various disease pathways. nih.gov
Phenotypic Screening: Evaluating the compound's effect on disease-relevant cellular models (e.g., cancer cell lines, inflamed cells, virally infected cells) can uncover novel mechanisms of action without a priori knowledge of the specific target.
Target Identification and Validation: For any "hits" identified in screening, subsequent studies will be necessary to identify the specific molecular target and elucidate the mechanistic pathway through which the compound exerts its effect.
Integration with Modern Drug Design Paradigms
Modern drug discovery increasingly relies on sophisticated design strategies to improve efficiency and success rates. nih.gov this compound is well-suited for integration into these paradigms.
Fragment-Based Drug Design (FBDD): The core scaffold of this compound can be considered a "fragment." If this fragment shows even weak binding to a protein target, it can be grown or linked with other fragments to create a highly potent and selective lead compound. nih.gov Future research could involve screening the compound in fragment-based campaigns against high-value therapeutic targets.
AI-Driven and Computer-Aided Drug Design (CADD): Once a biological target is identified, AI and machine learning algorithms can be used to design a virtual library of derivatives based on the this compound scaffold. These models can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as binding affinity, to prioritize the synthesis of compounds with the highest probability of success. nih.gov
Investigations into Multifunctional Indole Derivatives
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This has spurred interest in developing multifunctional or polypharmacological agents that can modulate several targets simultaneously. The this compound scaffold provides an excellent starting point for designing such molecules.
Future research should focus on creating hybrid molecules by chemically linking the this compound core with other known pharmacophores. For example:
Indole-Cholinesterase Inhibitor Hybrids: For neurodegenerative diseases, the indole core could be linked to a moiety known to inhibit acetylcholinesterase or butyrylcholinesterase.
Indole-Kinase Inhibitor Conjugates: For cancer therapy, the scaffold could be functionalized with groups known to interact with the ATP-binding site of specific oncogenic kinases.
Indole-Antioxidant Hybrids: Combining the indole nucleus with a potent antioxidant group could yield compounds that combat diseases associated with high oxidative stress.
Contribution to Sustainable Chemical Synthesis and Catalysis
The principles of green chemistry are becoming increasingly important in the chemical and pharmaceutical industries. researchgate.net Future research on this compound and its derivatives should prioritize the development of sustainable synthetic methodologies.
This involves:
Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives (e.g., water, ethanol (B145695), 2-MeTHF). oup.com
Catalysis over Stoichiometric Reagents: Employing recoverable and reusable catalysts, such as magnetic nanoparticle-supported catalysts, to minimize waste and improve process efficiency. researchgate.net
Energy Efficiency: Exploring synthetic routes that proceed at lower temperatures and pressures, potentially through the use of photochemistry or microwave irradiation.
By focusing on these green principles, the synthesis of this compound can be made more environmentally friendly and economically viable, contributing to the broader goal of sustainable chemical manufacturing. oup.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(tert-Butyl)-5-fluoro-1H-indole, and how do reaction conditions influence yield?
- Methodology : A common approach involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the tert-butyl group. For fluorination, electrophilic substitution using Selectfluor™ or direct fluorodeboronation of boronate intermediates is effective. For example, enantioselective α-arylation of sulfoxonium ylides with 5-fluoro-1H-indole (1.2 eq.) using a chiral phosphoric acid catalyst (5 mol%) in dichloromethane at 0°C–25°C yields derivatives with up to 40% isolated yield .
- Optimization : Monitor reaction progress via TLC (silica, EtOAc/hexanes). Purify via flash chromatography. Adjust stoichiometry of tert-butylating agents (e.g., di-tert-butyl dicarbonate) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?
- NMR Analysis :
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.3 ppm. Fluorine-induced deshielding splits indole proton signals; use high-resolution (500 MHz) to resolve overlapping peaks (e.g., J = 8–10 Hz for H-4/H-6 coupling) .
- ¹³C NMR : The CF group shows a quartet (~δ 110–120 ppm, J = 240–260 Hz). Confirm tert-butyl carbons at δ 28–30 ppm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : While specific toxicity data are limited, assume acute toxicity based on structural analogs (e.g., tert-butyl chloride: irritant, flammable). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
- Storage : Store under argon at –20°C to prevent decomposition. Dispose via incineration for halogenated waste .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for target binding studies?
- Methods :
- Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and predict electrostatic potential surfaces.
- Dock derivatives into protein active sites (e.g., reverse transcriptase) using AutoDock Vina. Prioritize substituents with ΔG < –8 kcal/mol .
Q. What strategies resolve contradictions in reactivity data for fluorinated indoles under acidic conditions?
- Case Study : Fluorine’s electron-withdrawing effect can destabilize intermediates in Friedel-Crafts reactions. Use Lewis acids (e.g., AlCl₃) at –15°C to suppress decomposition. Contrast with non-fluorinated analogs, which tolerate milder conditions (e.g., BF₃·Et₂O at 0°C) .
- Data Reconciliation : Perform control experiments (e.g., kinetic isotope effects) to distinguish electronic vs. steric influences.
Q. How does enantioselective catalysis improve synthetic access to chiral this compound derivatives?
- Catalytic Systems : Chiral phosphoric acids (e.g., TRIP) induce asymmetry in α-arylations (up to 90% ee). Key factors:
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
